endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester
Description
endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZTZRCJEKIRON-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2CCC1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN2CC[C@H]1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate under basic conditions. The reaction proceeds through the formation of a carbamate intermediate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom or the bicyclic ring system.
Reduction: Reduction reactions may target the carbamate group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted carbamates or amides are typical products.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that derivatives of carbamate compounds exhibit notable antimicrobial properties. The structural features of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester may enhance its efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of carbamate derivatives. In vivo studies have shown that compounds similar to endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid can significantly reduce inflammation in animal models, suggesting a pathway for developing new anti-inflammatory drugs .
Neurological Applications
The bicyclic structure of this compound allows it to interact with neurotransmitter systems, indicating potential use in treating neurological disorders. The ability to cross the blood-brain barrier makes it an interesting candidate for further investigation in neuropharmacology .
Case Studies
Mechanism of Action
The mechanism of action of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which then exerts its biological effects.
Comparison with Similar Compounds
- endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
- 2-Azabicyclo[3.2.1]octane
Uniqueness: The unique structural feature of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is its combination of a bicyclic ring system with a carbamate group, which provides distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold for drug design and synthesis, offering potential advantages in terms of stability, binding affinity, and selectivity.
Biological Activity
Endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is a bicyclic compound with potential biological activity, particularly in medicinal chemistry. This compound features a unique bicyclic structure that has been explored for various therapeutic applications, including its role as a ligand for biological receptors and its potential as a drug candidate.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 212.29 g/mol. The presence of the tert-butyl ester group enhances the compound's lipophilicity, which can influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its bicyclic structure allows it to mimic natural ligands, potentially leading to modulation of receptor activity.
1. Anticholinergic Activity
Research has indicated that derivatives of 7-azabicyclo[2.2.1]heptane, closely related to the compound , exhibit anticholinergic properties, making them candidates for treating disorders such as overactive bladder and other cholinergic-related conditions . The mechanism typically involves antagonism at muscarinic acetylcholine receptors.
2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Compounds similar to endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid have been synthesized and evaluated for their ability to inhibit DPP-4, an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment . These compounds showed promising results in lowering blood glucose levels in preclinical models.
3. Analgesic and Anti-inflammatory Effects
Certain derivatives have been reported to possess analgesic and anti-inflammatory activities, which could be beneficial in managing pain and inflammatory conditions . The proposed mechanism includes modulation of pain pathways and inflammatory mediators.
Case Study 1: DPP-4 Inhibitors
A study focused on synthesizing a series of bicyclic compounds demonstrated that modifications at the 3-position of the bicyclic ring significantly enhanced DPP-4 inhibitory activity compared to traditional inhibitors . The endo configuration was crucial for maintaining optimal binding affinity.
Case Study 2: Anticholinergic Applications
In a clinical trial evaluating the efficacy of anticholinergic drugs derived from azabicyclic structures, patients reported significant improvements in symptoms associated with overactive bladder . The study highlighted the importance of structural modifications in enhancing therapeutic outcomes.
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the common synthetic methods for introducing the tert-butyl carbamate (Boc) protecting group in bicyclic amine systems?
The tert-butyl carbamate (Boc) group is typically introduced via condensation reactions using tert-butanol or tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) under acidic conditions . For bicyclic amines, methods such as phase-transfer catalysis (e.g., with chiral catalysts) or transesterification are employed to enhance regioselectivity . Challenges arise when synthesizing Boc-protected derivatives of free amino acids due to poor solubility in organic solvents; this is mitigated by forming salts with fluorinated acids (e.g., TFA) or using co-solvents to improve dissolution .
Advanced: How can solubility challenges during tert-butyl ester synthesis of bicyclic amines be addressed experimentally?
Free amino acids or polar bicyclic amines often exhibit limited solubility in organic media. A validated approach involves forming soluble salts with hydrophobic or fluorinated acids (e.g., TsOH or TFA), which simultaneously act as catalysts . For example, in the tert-butylation of 2-hydroxy-4-aminobutyric acid (HABA), fluorinated acids increased solubility in tert-butyl acetate (t-BuOAc), though reaction yields remained low (7% with TFA) . Alternative strategies include using ionic liquids or DMF as co-solvents to stabilize intermediates .
Advanced: What methodological considerations ensure selective deprotection of the Boc group in complex molecules?
Deprotection of the Boc group is typically achieved with trifluoroacetic acid (TFA) or HCl in dioxane, which cleaves the tert-butyl ester without affecting acid-labile groups like benzyl ethers . For example, TFA-mediated deprotection of HBED–CC–tris(tert-butyl ester) proceeds efficiently at room temperature, while benzyl groups require hydrogenolysis with Pd/H₂ . Reaction monitoring via TLC or LC-MS is critical to avoid over-acidification, which may degrade sensitive functionalities .
Basic: What spectroscopic techniques confirm the structure and purity of Boc-protected bicyclic amines?
1H/13C NMR is essential for verifying tert-butyl signals (e.g., δ ~1.4 ppm for Boc CH₃) and bicyclic backbone protons (e.g., endo vs. exo stereochemistry) . IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) . Mass spectrometry (MS) confirms molecular weight, while HPLC assesses purity. For example, ethyl 1-[(tert-butoxycarbonyl)amino]-pyrrole derivatives were characterized via NMR, IR, and elemental analysis .
Advanced: How does acid catalyst selection impact tert-butylation efficiency in bicyclic systems?
Strong acids like HClO₄ generate tert-butyl cations rapidly but pose safety risks, whereas weaker acids (e.g., TFA) are less effective but safer . In HABA tert-butylation, TsOH and diphenyl phosphate failed to dissolve the substrate, while TFA enabled partial solubility but low yield (7%) . Recent advances use bis(trifluoromethanesulfonyl)imide (HNTf₂), a strong yet non-oxidizing acid, to enhance both solubility and reaction rates in hydrophobic systems .
Advanced: What strategies enable enantioselective synthesis of Boc-protected bicyclic amines?
Chiral phase-transfer catalysts (e.g., Cinchona alkaloids) promote enantioselective alkylation of tert-butyl ester intermediates . For example, 2-thiazoline-4-carboxylic acid tert-butyl esters undergo asymmetric alkylation with >90% ee using chiral ammonium salts . Computational modeling aids in optimizing catalyst-substrate interactions to control stereochemistry in rigid bicyclic frameworks .
Basic: What safety protocols are recommended for handling tert-butyl carbamate derivatives?
Boc-protected compounds are generally stable but should be stored under inert atmospheres at –20°C to prevent hydrolysis . Safety data sheets (SDS) for related compounds (e.g., endo-bicyclo[3.2.1]octane derivatives) recommend PPE (gloves, goggles) and fume hood use due to potential respiratory irritation . Emergency procedures include rinsing exposed skin with water and consulting toxicity databases (e.g., NIST) for specific hazards .
Advanced: How can reaction intermediates be trapped and analyzed during Boc-group installation?
Quenching aliquots at timed intervals with aqueous NaHCO₃ or NH₄Cl allows isolation of intermediates for LC-MS or NMR analysis . In tert-butyl acetoacetate-mediated reactions, intermediates like tert-butyl enolates can be trapped with trimethylsilyl chloride (TMSCl) and characterized via GC-MS . In situ FTIR or Raman spectroscopy monitors carbamate formation in real time, enabling rapid optimization .
Basic: What are the stability profiles of Boc-protected amines under varying pH conditions?
The Boc group is stable under basic and neutral conditions but hydrolyzes in acidic media (pH < 2). For example, Boc-protected indole derivatives remain intact in pH 7–9 buffers but degrade rapidly in 1M HCl . Stability studies should include accelerated aging (40–60°C) and HPLC monitoring to assess decomposition kinetics .
Advanced: How are computational methods applied to predict reactivity in Boc-protected bicyclic systems?
DFT calculations (e.g., B3LYP/6-31G*) model transition states for tert-butyl cation formation and nucleophilic attack by amines . Molecular docking studies predict steric effects in bulky bicyclic systems, guiding catalyst design for regioselective Boc installation . Software like Gaussian or ORCA aids in optimizing reaction pathways and solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
